molecular formula C23H38N2O3S B3079391 (2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide CAS No. 1068139-38-7

(2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide

Cat. No.: B3079391
CAS No.: 1068139-38-7
M. Wt: 422.6 g/mol
InChI Key: FAGYODAJNLXMRF-QFIPXVFZSA-N
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Description

This compound belongs to the class of sulfonamide-functionalized pyrrolidine carboxamides, characterized by a chiral pyrrolidine ring (2S configuration) linked to a 4-dodecylphenyl sulfonyl group. Its structure combines a lipophilic dodecyl chain with a polar sulfonamide-carboxamide motif, making it suitable for applications in catalysis, drug discovery, and materials science. The extended alkyl chain enhances solubility in nonpolar solvents, while the sulfonamide group facilitates hydrogen bonding and molecular recognition .

Properties

IUPAC Name

(2S)-N-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3S/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)25-23(26)22-14-12-19-24-22/h15-18,22,24H,2-14,19H2,1H3,(H,25,26)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGYODAJNLXMRF-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)[C@@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068139-38-7
Record name (S)-HUACAT
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the Dodecylphenyl Group: The dodecylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where dodecylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonylpyrrolidine derivative.

    Amidation: The final step involves the amidation of the sulfonylpyrrolidine derivative with an appropriate amine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonyl group can lead to the formation of thiols or sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

(2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The dodecylphenyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring can contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their properties are compared below:

2.1 Core Structural Features
  • Target Compound :

    • Backbone: (2S)-pyrrolidine-2-carboxamide.
    • Substituents: 4-Dodecylphenyl sulfonyl group.
    • Molecular Formula: C23H38N2O3S.
    • Key Feature: Long alkyl chain (dodecyl) for enhanced lipophilicity.
  • Analog 1 : (2S)-1-(4-Chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]pyrrolidine-2-carboxamide

    • Backbone: Same pyrrolidine-carboxamide core.
    • Substituents: 4-Chlorophenyl sulfonyl and 2-methoxyphenylmethyl.
    • Molecular Formula: C19H21ClN2O4S.
    • Key Feature: Chlorine atom introduces electronegativity, while methoxy group increases polarity.
  • Analog 2: Hua Cat II (Dodecyl 4-[[[(2S)-2-pyrrolidinylcarbonyl]-amino]sulfonyl]benzoate) Backbone: Similar pyrrolidine-carboxamide. Substituents: Benzoate ester linked to dodecyl chain. Molecular Formula: C24H37NO5S. Key Feature: Ester group modifies hydrolytic stability and reactivity.
  • Analog 3: Ligand in RCSB PDB Entry 1TS Backbone: Extended peptide-like structure with pyrrolidine-carboxamide. Substituents: Carbamimidoylphenyl, chloro-methoxybenzene sulfonamide, and cyanophenyl groups. Molecular Formula: C41H40ClN7O6S. Key Feature: Designed for high-affinity protein binding via aromatic and hydrogen-bonding interactions.
2.2 Physicochemical Properties
Property Target Compound Analog 1 Analog 2 (Hua Cat II) Analog 3
Molecular Weight ~422.6 g/mol ~408.9 g/mol ~451.6 g/mol ~802.3 g/mol
LogP (Predicted) ~6.2 (highly lipophilic) ~3.8 (moderate) ~5.9 ~4.1 (polar substituents)
Water Solubility Low Moderate Low Very low
Chiral Centers 1 (2S) 1 (2S) 1 (2S) 2 (dual stereochemistry)

Research Findings and Trends

  • Catalysis : The target compound outperforms Analog 1 in asymmetric aldol reactions (yield: 82% vs. 58%) due to improved substrate alignment via the dodecyl chain .
  • Drug Design : Analog 3’s carbamimidoyl group enhances binding to serine proteases (Ki = 12 nM) but lacks the target’s metabolic stability .
  • Thermal Stability : The dodecyl chain in the target compound increases melting point (mp 148°C) compared to Analog 1 (mp 112°C) .

Biological Activity

(2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a dodecylphenylsulfonyl group and a carboxamide functional group. Its molecular formula is C19H31N1O2SC_{19}H_{31}N_{1}O_{2}S, with a molecular weight of approximately 345.53 g/mol. The sulfonamide moiety is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group can form hydrogen bonds and interact with active sites of proteins, potentially inhibiting their function.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways. Although specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.

Antitumor Activity

Preliminary studies on related sulfonamide compounds have demonstrated antitumor effects through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds targeting farnesyltransferase have shown promise in cancer therapy by disrupting cell signaling pathways critical for tumor growth .

Case Studies

  • Antitumor Efficacy : A study on similar sulfonamide derivatives reported significant inhibition of cancer cell lines, such as HepG2 and A549, with IC50 values ranging from 6.92 to 8.99 μM . This suggests that this compound may exhibit comparable activity.
  • Mechanistic Insights : Another study highlighted that sulfonamide-based compounds could induce apoptosis via mitochondrial pathways, affecting the expression of Bcl-2 family proteins and activating caspases . This mechanism may be relevant for this compound.

Table 1: Comparison of Biological Activities in Related Compounds

Compound NameStructure TypeIC50 (μM)Mechanism of Action
Compound ASulfonamide6.92Apoptosis induction
Compound BSulfonamide8.99Cell cycle arrest
This compoundSulfonamideTBDTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide

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